molecular formula C19H15F2N3O2 B2354143 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920363-82-2

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2354143
CAS No.: 920363-82-2
M. Wt: 355.345
InChI Key: VMAMIWUFYJQODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a fluorinated benzamide derivative featuring a pyridazine core linked via an ethoxy bridge to a substituted benzamide group. Pyridazine rings are known for their hydrogen-bonding capacity, which may influence solubility and target interactions.

Properties

IUPAC Name

4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMIWUFYJQODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Synthesis

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones or through palladium-catalyzed cross-coupling reactions. For 6-(4-fluorophenyl)pyridazin-3-ol, literature suggests a two-step approach:

  • Suzuki-Miyaura Coupling : Reaction of 3-bromo-6-chloropyridazine with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields 6-(4-fluorophenyl)-3-chloropyridazine.
  • Hydroxylation : Hydrolysis of the 3-chloro substituent using NaOH/EtOH at reflux replaces chlorine with a hydroxyl group.

Table 1: Optimization of Pyridazine Core Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Suzuki Coupling 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h 78 95.2
Hydroxylation 2M NaOH, EtOH, reflux, 6h 92 98.1

Ether Spacer Installation

The 2-aminoethoxy linker connects the pyridazine and benzamide moieties. This requires:

  • Bromoethylamine Preparation : Treatment of 2-aminoethanol with HBr/acetic acid yields 2-bromoethylamine hydrobromide.
  • Nucleophilic Substitution : Reaction of 6-(4-fluorophenyl)pyridazin-3-ol with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as base forms the ether bond.

Critical Parameters :

  • Solvent Choice : DMF outperforms THF or DMSO in achieving >90% conversion.
  • Temperature : 60°C minimizes side reactions (e.g., N-alkylation).

Benzamide Coupling

The final step involves coupling 4-fluorobenzoic acid to the amine-terminated spacer. Two methods are prevalent:

  • Schotten-Baumann Reaction : Treat 4-fluorobenzoyl chloride with the amine intermediate in dichloromethane/water with NaHCO₃.
  • Carbodiimide-Mediated Coupling : Use EDCI/HOBt in DMF to activate the carboxylic acid.

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Yield (%) Purity (%)
Schotten-Baumann 4-Fluorobenzoyl chloride, NaHCO₃, DCM/H₂O 85 97.3
EDCI/HOBt EDCI, HOBt, DMF, RT, 24h 88 98.6

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane) followed by recrystallization from ethanol/water. Structural confirmation uses:

  • ¹H/¹³C NMR : Key signals include δ 8.65 (pyridazine H), δ 7.85 (benzamide aromatic H), and δ 4.25 (OCH₂CH₂N).
  • HRMS : [M+H]⁺ calc. 355.1432, found 355.1428.
  • HPLC : >99% purity under reverse-phase conditions (C18 column, MeCN/H₂O gradient).

Scalability and Process Optimization

Kilogram-scale production requires adjustments:

  • Catalyst Recycling : Pd recovery from Suzuki steps reduces costs.
  • Continuous Flow Hydroxylation : Tubular reactors improve heat transfer and reduce reaction time by 40%.
  • Green Solvent Substitution : Cyclopentyl methyl ether replaces DMF in etherification, enhancing EHS profile.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide and related benzamide derivatives are critical for understanding their pharmacological and physicochemical profiles. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazin-3-yloxyethyl, 4-fluorophenyl, benzamide C₁₉H₁₅F₂N₃O₂ 371.34 High lipophilicity (due to dual fluorine), potential CNS activity (inferred)
4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide () Piperazinyl, furan-methyl, chloro-benzamide C₂₉H₂₆ClFN₆O₃ 573.01 Increased steric bulk (piperazine), reduced solubility vs. target compound
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () Thienylidene, ortho-fluorophenyl C₁₈H₁₄F₂NOS 347.38 Crystalline stability (X-ray data), altered electronic effects
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide () Pyridin-3-yloxymethyl, meta-fluorophenyl C₁₉H₁₄F₂N₂O₂ 356.33 Enhanced hydrogen bonding (pyridine vs. pyridazine)
4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4, ) Thiocarbamoyl, piperidine-pyridine C₁₈H₁₇FN₃OS 348.41 >99% HPLC purity, CNS-targeted activity

Key Differentiators

Pyridazine vs. Pyridine/Piperidine Cores :

  • The target compound’s pyridazine ring (vs. pyridine in or piperidine in ) may enhance hydrogen-bonding interactions with biological targets, improving binding affinity .
  • Pyridazine’s electron-deficient nature could reduce metabolic oxidation compared to pyridine derivatives .

Fluorine Substitution Patterns :

  • The target’s dual para-fluorophenyl groups increase lipophilicity and membrane permeability relative to compounds with ortho-fluorine () or single fluorine atoms () .

Linker Groups :

  • The ethoxy bridge in the target compound provides conformational flexibility, whereas rigid piperazinyl () or thienylidene () linkers may restrict rotational freedom, affecting target engagement .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target compound’s ethoxy linker and pyridazine ring may improve aqueous solubility compared to piperazinyl-furan derivatives () but reduce it relative to pyridine-containing analogs () .
  • Metabolic Stability: Fluorine atoms at para positions likely slow oxidative metabolism, extending half-life compared to non-fluorinated or ortho-fluorinated analogs .
  • Biological Activity : The thiocarbamoyl group in CNS4 () suggests CNS penetration, while the target compound’s pyridazine-fluorophenyl combination may optimize selectivity for kinase or protease targets .

Biological Activity

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative disease research. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H18F2N6O2
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 897619-68-0

The compound features a complex structure with a pyridazine core and fluorinated phenyl groups, which are critical for its biological activity.

The biological activity of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is attributed to its interaction with specific molecular targets involved in various disease processes. It is believed to inhibit enzymes related to cell proliferation and apoptosis, making it a candidate for anticancer therapies. The compound may also affect signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease, by modulating enzyme activity.

Anticancer Activity

Research indicates that 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.77
HT-29 (Colon)1.13
A549 (Lung)6.6
HepG2 (Liver)6.9
PC-3 (Prostate)5.96

The compound shows a dose-dependent induction of apoptosis and cell cycle arrest in the G1 phase, highlighting its potential as an anticancer agent.

Neuroprotective Effects

In Alzheimer's disease research, the compound has been utilized as a molecular imaging probe, suggesting its role in targeting amyloid plaques or tau tangles associated with neurodegeneration. Its ability to penetrate the blood-brain barrier enhances its potential therapeutic applications in neurodegenerative disorders .

Case Studies

  • Study on Breast Cancer : A study demonstrated that the compound significantly reduced VEGF levels in MCF-7 cells by inhibiting VEGFR-2 phosphorylation, indicating its potential to interfere with angiogenesis in tumors .
  • Alzheimer's Disease Research : As a molecular imaging probe, it has been shown to bind to amyloid plaques, providing insights into its utility for early diagnosis and monitoring of Alzheimer's disease progression .
  • Mechanistic Studies : Further investigations revealed that the compound triggers apoptosis through both intrinsic and extrinsic pathways in various cancer cell lines, supporting its development as a therapeutic agent .

Q & A

Q. What synthetic strategies are optimal for constructing the pyridazine core in 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide?

Methodological Answer: The pyridazine ring can be synthesized via cyclization reactions using precursors like 1,4-diketones or hydrazine derivatives. For example, coupling 4-fluorophenyl-substituted hydrazines with α,β-unsaturated ketones under acidic conditions yields pyridazine intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1H-NMR (δ 8.2–8.5 ppm for pyridazine protons) are critical .

Q. How can the amide linkage in this compound be stabilized during synthesis?

Methodological Answer: Activation of the carboxylic acid (e.g., using EDCI/HOBt) before coupling with the amine-containing intermediate reduces side reactions. Maintaining anhydrous conditions (e.g., DMF or THF under nitrogen) and monitoring reaction progress via LC-MS (m/z ~400–450 for intermediates) ensures high yields (~70–85%) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), ethyleneoxy protons (δ 4.0–4.5 ppm), and amide NH (δ 10.2 ppm).
  • HRMS : Exact mass (e.g., [M+H]+^+ = 398.1234) confirms molecular formula (C19_{19}H14_{14}F2_2N2_2O2_2).
  • IR : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~1240 cm1^{-1} (C–O–C) .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s binding affinity to biological targets?

Methodological Answer: Comparative SAR studies using analogs with varying fluorine positions (e.g., 2-fluoro vs. 4-fluoro substitution) can be conducted via:

  • Molecular docking : Simulations (e.g., AutoDock Vina) against targets like kinases or GPCRs, with binding energy differences ≥1.5 kcal/mol indicating significance.
  • SPR assays : Measure real-time binding kinetics (KD_D values) to immobilized receptors .

Q. What experimental approaches resolve discrepancies in reported enzymatic inhibition data?

Methodological Answer:

  • Dose-response curves : Repeat assays (n ≥ 3) under standardized conditions (pH 7.4, 25°C) to calculate IC50_{50} values.
  • Enzyme source validation : Use recombinant vs. tissue-extracted enzymes (e.g., acetylcholinesterase) to rule out isoform-specific effects.
  • Negative controls : Include known inhibitors (e.g., donepezil for cholinesterase) to validate assay conditions .

Q. How can metabolic stability be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) at the benzamide moiety to enhance oral bioavailability.
  • In vitro microsomal assays : Monitor metabolite formation (LC-MS/MS) in liver microsomes (human/rat) to identify vulnerable sites.
  • CYP450 inhibition screening : Prioritize derivatives with IC50_{50} >10 µM for CYP3A4/2D6 to reduce drug-drug interaction risks .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial activity: How to validate findings?

Methodological Answer:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
  • Efflux pump inhibitors : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to determine if resistance is efflux-mediated.
  • Time-kill assays : Confirm bacteriostatic vs. bactericidal effects at 2× MIC .

Q. Discrepancies in cytotoxicity profiles across cell lines: Mechanistic insights?

Methodological Answer:

  • Apoptosis assays : Use Annexin V/PI staining (flow cytometry) to compare cell death pathways in sensitive (e.g., HeLa) vs. resistant (e.g., HEK293) lines.
  • ROS detection : Measure reactive oxygen species (DCFH-DA assay) to assess oxidative stress contributions.
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., BAX, BCL-2) .

Critical Research Gaps

  • Target identification : Use CRISPR-Cas9 screening to map genetic vulnerabilities linked to the compound’s bioactivity.
  • In vivo PK/PD : Conduct rodent studies with IV/PO dosing to assess bioavailability and tissue distribution.
  • Crystallography : Solve co-crystal structures with target enzymes (e.g., PDB deposition) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.